molecular formula C9H8FNO B8152907 3-Fluoro-5-vinylbenzamide

3-Fluoro-5-vinylbenzamide

Cat. No.: B8152907
M. Wt: 165.16 g/mol
InChI Key: CWFRIDIJFKEJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-5-vinylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a fluorine atom at the 3-position and a vinyl group at the 5-position, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-vinylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluorobenzaldehyde.

    Vinylation: The 3-fluorobenzaldehyde undergoes a Heck reaction with vinyl halides in the presence of a palladium catalyst to introduce the vinyl group at the 5-position.

    Amidation: The resulting 3-fluoro-5-vinylbenzaldehyde is then converted to this compound through an amidation reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) for aromatic substitution.

Major Products

    Epoxides and Diols: From oxidation of the vinyl group.

    Amines: From reduction of the amide group.

    Substituted Benzamides: From nucleophilic aromatic substitution.

Scientific Research Applications

3-Fluoro-5-vinylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential in creating advanced materials with unique properties, such as fluorinated polymers.

    Biological Studies: It serves as a probe in studying biological pathways and interactions due to its fluorine atom, which can be detected using various spectroscopic methods.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-vinylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Fluorobenzamide: Lacks the vinyl group, making it less versatile in certain chemical reactions.

    5-Vinylbenzamide: Lacks the fluorine atom, which may reduce its binding affinity in biological applications.

    3-Fluoro-4-vinylbenzamide: Similar structure but with the vinyl group at a different position, which can affect its reactivity and applications.

Uniqueness

3-Fluoro-5-vinylbenzamide is unique due to the combined presence of both the fluorine atom and the vinyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-ethenyl-5-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-6-3-7(9(11)12)5-8(10)4-6/h2-5H,1H2,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWFRIDIJFKEJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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